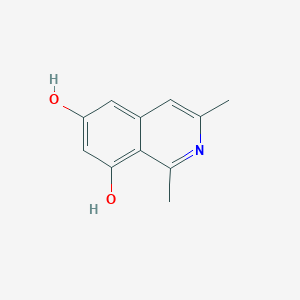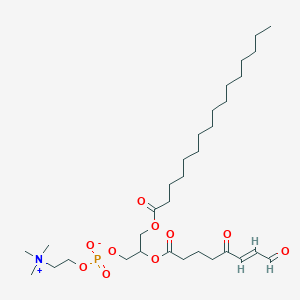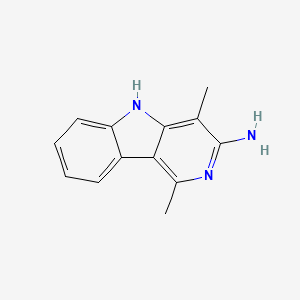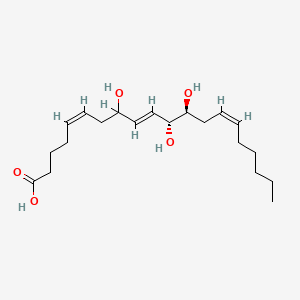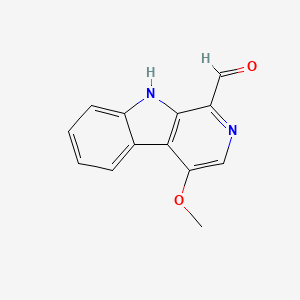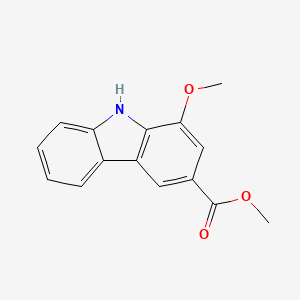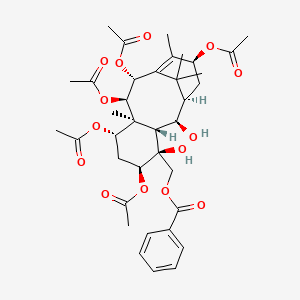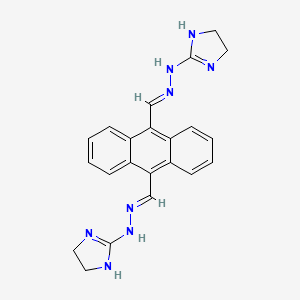
2-Hydroxymuconic semialdehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4Z)-2-hydroxy-6-oxohexa-2,4-dienoic acid is a 2-hydroxy-6-oxohexa-2,4-dienoic acid having (2E,4Z)-configuration. It is a conjugate acid of a (2E,4Z)-2-hydroxy-6-oxohexa-2,4-dienoate.
Applications De Recherche Scientifique
Application in Organic Synthesis
2-Hydroxymuconic semialdehyde (2-HMS) is a valuable intermediate in organic synthesis. Its preparation has been explored using Pseudomonas stutzeri N2, which accumulates 2-HMS in phenol-containing wastewater. This accumulation allows for the potential use of phenolic wastes in producing 2-HMS. Through specific treatments and conditions, high purity 2-HMS can be obtained for use in synthesis (Bai et al., 2021).
Role in Biodegradation Pathways
2-HMS plays a role in the biodegradation of nitrobenzene and 2-aminophenol, as found in Pseudomonas pseudoalcaligenes JS45. It is involved in the oxidation process of aldehyde analogs, which has implications for understanding and enhancing biodegradation pathways (He, Davis, & Spain, 1998).
Methodology for Stable 2-HMS Preparation
A novel method combining enzymatic catalysis with bisulfite addition has been developed to prepare stable 2-HMS. This approach addresses the challenge of 2-HMS's reactivity and instability, making it easier to store and use in various applications (Bai et al., 2021).
Genetic Analysis of 2-HMS Enzymes
Research on Achromobacter xylosoxidans KF701 has provided insights into the genetic structure of genes encoding 2-HMS dehydrogenase. This understanding is crucial for exploring the enzyme's role in various metabolic pathways, particularly those involved in the degradation of aromatic compounds (Kang et al., 1998).
Enzymatic Metabolism of 2-HMS
Studies have shown that certain enzymes can metabolize 2-HMS in specific pathways, such as the meta-cleavage route in bacteria like Bacillus species. This discovery expands the understanding of microbial pathways for degrading aromatic compounds (Buswell, 1974).
Propriétés
Formule moléculaire |
C6H6O4 |
|---|---|
Poids moléculaire |
142.11 g/mol |
Nom IUPAC |
(3E,5E)-6-hydroxy-2-oxohexa-3,5-dienoic acid |
InChI |
InChI=1S/C6H6O4/c7-4-2-1-3-5(8)6(9)10/h1-4,7H,(H,9,10)/b3-1+,4-2+ |
Clé InChI |
MTOBWJUHQXQURZ-ZPUQHVIOSA-N |
SMILES isomérique |
C(=C/C(=O)C(=O)O)\C=C\O |
SMILES |
C(=CC(=O)C(=O)O)C=CO |
SMILES canonique |
C(=CC(=O)C(=O)O)C=CO |
Synonymes |
2-hydroxy-6-oxohexa-2,4-dienoate semialdehyde hydroxymuconic semialdehyde |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






